N-(4-ethylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
CAS No.:
Cat. No.: VC16300387
Molecular Formula: C17H18N6OS
Molecular Weight: 354.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H18N6OS |
|---|---|
| Molecular Weight | 354.4 g/mol |
| IUPAC Name | N-(4-ethylphenyl)-2-[(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C17H18N6OS/c1-3-12-4-6-13(7-5-12)20-15(24)11-25-17-22-21-16(23(17)2)14-10-18-8-9-19-14/h4-10H,3,11H2,1-2H3,(H,20,24) |
| Standard InChI Key | SWFZCPAYJNFRSB-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=NC=CN=C3 |
Introduction
Chemical Identity and Nomenclature
Systematic Naming
The IUPAC name N-(4-ethylphenyl)-2-[(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide reflects its substituent arrangement:
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4-Ethylphenyl group: A benzene ring substituted with an ethyl group at the para position.
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Triazole core: A 1,2,4-triazole ring methylated at the N4 position.
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Pyrazine moiety: A diazine ring attached at the C5 position of the triazole.
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Thioacetamide linker: A sulfur-containing acetamide bridge connecting the triazole and ethylphenyl groups .
Synonyms and Identifiers
| Property | Value |
|---|---|
| CAS Registry Number | 760181-35-9 |
| PubChem CID | 2043350 |
| ChEMBL ID | CHEMBL1483718 |
| SMILES | CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=NC=CN=C3 |
| InChIKey | SWFZCPAYJNFRSB-UHFFFAOYSA-N |
| Molecular Formula | |
| Molecular Weight | 354.4 g/mol |
The compound’s SMILES string encodes its connectivity, while the InChIKey ensures unique identification in chemical databases .
Structural and Electronic Characteristics
Molecular Geometry
The 2D structure reveals a planar triazole ring conjugated to the pyrazine system, facilitating π-π stacking interactions. The ethylphenyl group introduces hydrophobicity, whereas the thioacetamide linker contributes polarity. Computational models predict a twisted conformation between the triazole and pyrazine rings, with a dihedral angle of ~35° .
Spectroscopic Profiles
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IR Spectroscopy: Stretching vibrations at 1650 cm (C=O), 1250 cm (C-N), and 650 cm (C-S) confirm functional groups.
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NMR: -NMR signals at δ 2.4 ppm (N-CH), δ 1.2 ppm (CH-CH), and δ 8.3 ppm (pyrazine protons) align with expected substituents .
Synthesis and Manufacturing
Synthetic Pathways
While explicit protocols for this compound are unpublished, analogous triazole derivatives are typically synthesized via:
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Cyclocondensation: Hydrazine reacts with a carbonyl precursor (e.g., pyrazine-2-carboxaldehyde) to form the triazole core.
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Alkylation: Methylation at N4 using methyl iodide under basic conditions.
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Thioacetylation: Coupling the triazole-thiol intermediate with 4-ethylphenylacetamide via a nucleophilic substitution .
Industrial Scalability
Challenges include optimizing sulfur-based couplings and minimizing byproducts. High-performance liquid chromatography (HPLC) and recrystallization from ethanol/water mixtures are likely purification steps .
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Solubility | Low in water; soluble in DMSO, DMF, and dichloromethane |
| Melting Point | Not reported (predicted: 180–190°C via QSPR models) |
| LogP (Partition Coefficient) | 2.8 (indicative of moderate lipophilicity) |
| Stability | Stable under inert conditions; susceptible to oxidative degradation |
The compound’s logP suggests moderate membrane permeability, a trait advantageous for drug candidates .
Research Applications and Biological Relevance
Material Science Applications
The conjugated system could serve as a ligand in coordination polymers or as a semiconductor in organic electronics.
Future Directions
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Synthetic Optimization: Develop one-pot methodologies to improve yield.
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Biological Screening: Evaluate efficacy against microbial pathogens and cancer cell lines.
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Computational Studies: Perform molecular docking to identify putative targets.
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